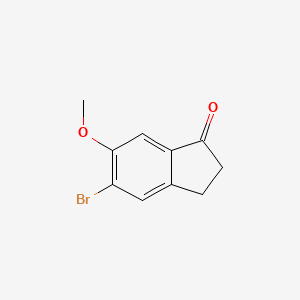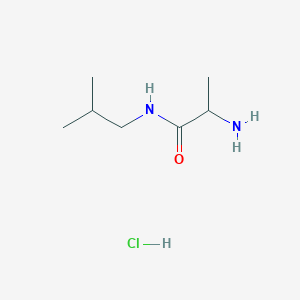![molecular formula C7H6BrN3 B1344172 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 219762-28-4](/img/structure/B1344172.png)
5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Übersicht
Beschreibung
5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, also known as BMIP, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a molecular formula of C7H7BrN2. BMIP is a versatile compound that has been used in various scientific experiments and studies due to its unique properties. This article will discuss the synthesis method of BMIP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
- Imidazo[4,5-b]pyridine derivatives have shown potential in various disease conditions. They were first discovered as GABA A receptor positive allosteric modulators .
- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- Their biochemical and biophysical properties have foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
- 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
- The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
- The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .
Pharmacological Applications
Antimicrobial Applications
- Imidazo[4,5-b]pyridine derivatives were first discovered as GABA A receptor positive allosteric modulators .
- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- Their medicinal potential has been recognized in the central nervous system, digestive system, cancer, inflammation, etc .
- Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors .
- These compounds can help reduce the production of stomach acid, which is useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .
GABA A Receptor Modulators
Proton Pump Inhibitors
Aromatase Inhibitors
- Imidazole derivatives, including those with the imidazo[4,5-b]pyridine core, have been found to exhibit anti-inflammatory properties .
- These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, making them potentially useful in the treatment of inflammatory diseases .
- Certain imidazo[4,5-b]pyridine derivatives have been identified as potential antitumor agents .
- These compounds can interfere with the growth and proliferation of cancer cells, and some have shown promise in preclinical studies .
- Some imidazo[4,5-b]pyridine derivatives have been found to exhibit antidiabetic activity .
- These compounds can enhance insulin sensitivity and improve glucose metabolism, which can be beneficial in the management of diabetes .
- Imidazo[4,5-b]pyridine derivatives have also been found to exhibit antioxidant properties .
- These compounds can neutralize harmful free radicals in the body, which can help prevent oxidative stress and related diseases .
- Some imidazo[4,5-b]pyridine derivatives have been found to exhibit antiviral activity .
- These compounds can inhibit the replication of certain viruses, making them potentially useful in the treatment of viral infections .
Anti-Inflammatory Applications
Antitumor Applications
Antidiabetic Applications
Antioxidant Applications
Antiviral Applications
Antifungal Applications
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMQBOUOVYZIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625350 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
219762-28-4 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














